molecular formula C18H14BrCl2NO2 B287961 4-Bromo-2-[3-(3,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

4-Bromo-2-[3-(3,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

Cat. No. B287961
M. Wt: 427.1 g/mol
InChI Key: MRRCQZJWNZPTSZ-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-[3-(3,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one, also known as Brequinar, is a synthetic compound that belongs to the family of quinoline carboxylic acids. It has been extensively studied for its potential use in cancer treatment due to its ability to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.

Mechanism of Action

4-Bromo-2-[3-(3,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one inhibits DHODH by binding to its active site and preventing the conversion of dihydroorotate to orotate. This blocks the synthesis of pyrimidines, which are essential for DNA and RNA synthesis. As a result, cancer cells are unable to proliferate and undergo apoptosis.
Biochemical and Physiological Effects:
4-Bromo-2-[3-(3,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has been shown to have a number of biochemical and physiological effects. It inhibits the proliferation of cancer cells, induces apoptosis, and reduces tumor growth. It also has immunomodulatory effects, enhancing the activity of T cells and natural killer cells. In addition, it has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Bromo-2-[3-(3,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one is its broad-spectrum activity against a wide range of cancer types. It is also relatively easy to synthesize and has a well-understood mechanism of action. However, it has some limitations for lab experiments. It is highly insoluble in water, which can make it difficult to administer in vivo. In addition, it has been shown to have some toxicity in animal studies, which may limit its use in humans.

Future Directions

There are several future directions for the research on 4-Bromo-2-[3-(3,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one. One area of focus is the development of more soluble analogs that can be administered more easily in vivo. Another area of focus is the development of combination therapies that can enhance the efficacy of 4-Bromo-2-[3-(3,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one. Finally, there is a need for further research on the safety and toxicity of 4-Bromo-2-[3-(3,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one in humans, as well as its potential use in combination with other cancer treatments.

Synthesis Methods

4-Bromo-2-[3-(3,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one can be synthesized through a multistep process starting from 2,4,6-cycloheptatrien-1-one. The first step involves the bromination of 2,4,6-cycloheptatrien-1-one to form 4-bromo-2,4,6-cycloheptatrien-1-one. This is followed by the reaction of 4-bromo-2,4,6-cycloheptatrien-1-one with ethylamine to form 7-ethylamino-4-bromo-2,4,6-cycloheptatrien-1-one. The final step involves the reaction of 7-ethylamino-4-bromo-2,4,6-cycloheptatrien-1-one with 3-(3,4-dichlorophenyl)acrylic acid to form 4-Bromo-2-[3-(3,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one.

Scientific Research Applications

4-Bromo-2-[3-(3,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has been extensively studied for its potential use in cancer treatment. DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of cancer cells. 4-Bromo-2-[3-(3,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one inhibits DHODH, thereby blocking the synthesis of pyrimidines and preventing the proliferation of cancer cells. It has been shown to be effective against a wide range of cancer types, including leukemia, lymphoma, breast cancer, and lung cancer.

properties

Product Name

4-Bromo-2-[3-(3,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

Molecular Formula

C18H14BrCl2NO2

Molecular Weight

427.1 g/mol

IUPAC Name

4-bromo-2-[(E)-3-(3,4-dichlorophenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C18H14BrCl2NO2/c1-2-22-16-7-5-12(19)10-13(18(16)24)17(23)8-4-11-3-6-14(20)15(21)9-11/h3-10H,2H2,1H3,(H,22,24)/b8-4+

InChI Key

MRRCQZJWNZPTSZ-XBXARRHUSA-N

Isomeric SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl)Br

SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC(=C(C=C2)Cl)Cl)Br

Canonical SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC(=C(C=C2)Cl)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.